molecular formula C14H11BrN2O B13673440 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13673440
M. Wt: 303.15 g/mol
InChI Key: UAXKFGOKHJUILQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated aromatic aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-imidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
  • 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Uniqueness

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methoxy group can enhance the compound’s solubility and interaction with biological targets .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

UAXKFGOKHJUILQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br

Origin of Product

United States

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